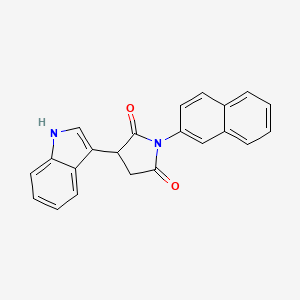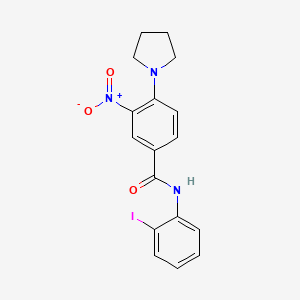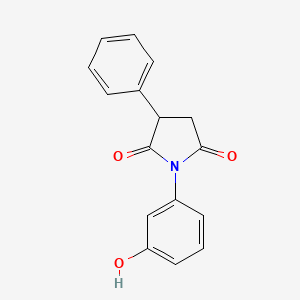
3-(1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione
描述
3-(1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is commonly known as SU6656 and belongs to the class of pyrrolidine derivatives. This compound is a potent inhibitor of Src family kinases and has been extensively studied for its role in cancer therapy.
作用机制
The mechanism of action of 3-(1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione involves the inhibition of Src family kinases. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. SU6656 binds to the ATP-binding site of Src kinases and prevents their activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione have been extensively studied. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
实验室实验的优点和局限性
The advantages of using 3-(1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione in lab experiments include its potent inhibitory activity against Src family kinases and its potential therapeutic applications in cancer therapy. However, the limitations of using this compound include its complex synthesis process, which requires expertise in organic chemistry, and its potential toxicity, which requires careful handling and monitoring.
未来方向
For research include the development of more potent and selective Src kinase inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies that can enhance the efficacy of SU6656. Additionally, the potential applications of this compound in other diseases, such as osteoporosis and Alzheimer's disease, warrant further investigation.
In conclusion, 3-(1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione is a promising compound that has potential therapeutic applications in cancer therapy. Its potent inhibitory activity against Src family kinases and its ability to induce apoptosis in cancer cells make it a promising candidate for further research. However, its complex synthesis process and potential toxicity require careful handling and monitoring. Future research should focus on developing more potent and selective Src kinase inhibitors and investigating the potential applications of this compound in other diseases.
科学研究应用
The potential therapeutic applications of 3-(1H-indol-3-yl)-1-(2-naphthyl)-2,5-pyrrolidinedione have been extensively studied in the field of cancer research. This compound has been shown to inhibit the activity of Src family kinases, which are known to play a crucial role in cancer cell proliferation, migration, and invasion. Studies have shown that SU6656 can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
3-(1H-indol-3-yl)-1-naphthalen-2-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-12-18(19-13-23-20-8-4-3-7-17(19)20)22(26)24(21)16-10-9-14-5-1-2-6-15(14)11-16/h1-11,13,18,23H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXQJXPBDMICKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Indol-3-YL)-1-(naphthalen-2-YL)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-mercapto-8,8-dimethyl-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4082430.png)

![4-fluoro-N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4082456.png)
![4-chloro-N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B4082460.png)
![7-(difluoromethyl)-N-(2-methoxyethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082468.png)

![(5S)-5-{[{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}(2-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4082480.png)
![3-[(4-fluorophenyl)amino]-3-[4-(methylthio)phenyl]-1-phenyl-1-propanone](/img/structure/B4082488.png)
![7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4082492.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)thio]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4082496.png)



![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4082539.png)